QL47R

BTK Covalent Inhibitor Kinase Assay

QL47R (CAS 1579278-89-9, molecular weight 449.50) is a near-isosteric analogue of the covalent BTK inhibitor and broad-spectrum antiviral agent QL47 (QL‑XII‑47), in which the cysteine-reactive acrylamide warhead is replaced with a non‑reactive propyl amide group. This single‑atom modification renders QL47R completely devoid of BTK kinase inhibition, antiproliferative activity in B‑cell lymphoma lines, and antiviral activity against dengue virus at concentrations where QL47 is highly potent.

Molecular Formula C27H23N5O2
Molecular Weight 449.5 g/mol
Cat. No. B12387366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQL47R
Molecular FormulaC27H23N5O2
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCCC(=O)N1CCC2=C1C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CN(N=C6)C
InChIInChI=1S/C27H23N5O2/c1-3-25(33)31-11-10-17-4-7-21(13-24(17)31)32-26(34)9-6-19-14-28-23-8-5-18(12-22(23)27(19)32)20-15-29-30(2)16-20/h4-9,12-16H,3,10-11H2,1-2H3
InChIKeyZRFYEYDKSDYTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

QL47R: The Definitive Inactive-Control Analog for Covalent BTK and Antiviral QL47 Studies


QL47R (CAS 1579278-89-9, molecular weight 449.50) is a near-isosteric analogue of the covalent BTK inhibitor and broad-spectrum antiviral agent QL47 (QL‑XII‑47), in which the cysteine-reactive acrylamide warhead is replaced with a non‑reactive propyl amide group [1][2]. This single‑atom modification renders QL47R completely devoid of BTK kinase inhibition, antiproliferative activity in B‑cell lymphoma lines, and antiviral activity against dengue virus at concentrations where QL47 is highly potent [1][3]. QL47R therefore serves as the validated, structurally matched negative control for all QL47‑based experimental systems, enabling rigorous attribution of phenotypic effects to covalent target engagement.

Why QL47R Cannot Be Substituted by a Generic Inactive Analog or Vehicle Control in QL47-Dependent Assays


QL47R is not merely an 'inactive compound' — it is the exact structural congener of QL47 that preserves all physicochemical properties (molecular weight 449.50, C27H23N5O2, lipophilicity, solubility) while selectively ablating covalent reactivity [1][2]. A generic vehicle control (DMSO) or an unrelated kinase-dead compound fails to control for potential non‑covalent, off‑target interactions of the tricyclic quinoline scaffold [1]. In published studies, QL47R was specifically synthesized and employed to confirm that QL47's BTK inhibition, antiproliferative effects, antiviral activity, and BTK degradation are all strictly dependent on covalent bond formation at Cys481 [1][3][4]. No off‑the‑shelf alternative compound provides this level of isosteric matching with confirmed lack of activity across all three orthogonal assay dimensions (biochemical kinase, cellular proliferation, and viral replication).

QL47R Quantitative Differentiation Evidence: Head-to-Head Data vs. QL47, Ibrutinib, and Class Comparators


Loss of Biochemical BTK Kinase Inhibition: QL47R vs QL47 and Ibrutinib

QL47R does not inhibit the biochemical kinase activity of BTK at any concentration below 10 μM [1]. By contrast, its parent compound QL47 inhibits BTK with an IC50 of 7 nM in the same biochemical assay format, a difference of >1,400‑fold [1]. For reference, the FDA‑approved covalent BTK inhibitor ibrutinib (PCI‑32765) yields an IC50 of 0.5 nM against BTK in the same study [1]. The complete loss of BTK inhibition upon acrylamide‑to‑propyl amide replacement directly demonstrates that covalent modification of Cys481 is indispensable for QL47's kinase inhibitory activity.

BTK Covalent Inhibitor Kinase Assay Negative Control B-Cell Lymphoma

Absence of Antiproliferative Activity in B-Cell Lymphoma Lines: QL47R vs QL47, Ibrutinib, and BMX-IN-1

In a head‑to‑head proliferation assay across two B‑cell lymphoma lines, QL47R displayed no antiproliferative activity at concentrations up to 10 μM (GI50 >10 μM in both Ramos and U2932) [1]. In the same experiment, QL47 inhibited proliferation with GI50 values of 370 nM (Ramos) and 200 nM (U2932) — representing a >27‑fold and >50‑fold difference in potency, respectively [1]. Comparator BTK inhibitors ibrutinib (PCI‑32765, GI50 >10 μM Ramos; 5.0 μM U2932), BMX‑IN‑1 (GI50 1.8 μM Ramos; 2.15 μM U2932), AVL‑292 (GI50 9.2 μM Ramos; 4.3 μM U2932), and CGI‑1746 (GI50 >10 μM in both) were all considerably less potent than QL47, demonstrating that QL47 possesses unique antiproliferative pharmacology not recapitulated by other BTK‑targeting chemotypes [1].

Antiproliferative B-Cell Lymphoma GI50 Ramos U2932

Complete Abrogation of Anti‑Dengue Virus Activity: QL47R vs QL‑XII‑47 (QL47)

In a DENV2 infection model using Huh7 cells, QL‑XII‑47R (QL47R) lacks antiviral activity at concentrations more than 20‑fold higher than QL‑XII‑47's IC90 [1]. QL‑XII‑47 (QL47) exhibits an IC50/IC90 of 0.343 μM against DENV2 [2]. A complementary SAR study confirmed that QL47R did not inhibit DENV2 at any concentration below 10 μM, whereas QL47 displayed full antiviral efficacy in the same concentration range [3]. The broader antiviral profile of QL‑XII‑47 extends to Zika virus, West Nile virus, hepatitis C virus, and poliovirus — all of which are unaffected by QL47R, confirming that covalent host‑target modification is the universal mechanism of antiviral action [1].

Antiviral Dengue Virus DENV2 Covalent Inhibitor Host Cysteinome

Lack of BTK Protein Degradation Induction: QL47R vs QL47

QL47 induces approximately 50% degradation of BTK protein at 1 μM in HEK293T cells expressing FLAG‑tagged wild‑type BTK, an effect confirmed for endogenous BTK in the Ramos cell line [1]. Critically, BTK degradation was not observed for QL47R or in cells expressing the C481S BTK mutant, directly linking the degradation phenotype to covalent bond formation at Cys481 [1]. This degradation is proteasome‑mediated, as co‑treatment with bortezomib partially rescues BTK levels [1]. The absence of BTK degradation by QL47R provides a second orthogonal readout (beyond kinase inhibition and proliferation) confirming the compound's complete lack of covalent target engagement.

BTK Degradation Target Engagement Covalent Inhibitor Cys481 Proteasome

Structural Basis for Differential Reactivity: Acrylamide Warhead vs Propyl Amide in QL47R

QL47R differs from QL47 by a single chemical modification: the electrophilic acrylamide moiety (required for Michael addition to BTK Cys481) is replaced with a chemically inert propyl amide group, while all other structural features — the tricyclic quinoline core, the pyrazole substituent, and the overall molecular geometry — are preserved [1][2]. This isosteric replacement eliminates covalent reactivity without altering the compound's passive physicochemical properties (molecular weight: 449.50 vs 447.49 for QL47; identical C27H23N5O2 formula except for the saturated vs unsaturated terminal bond) [3]. The acrylamide‑containing QL47 exhibits poor microsomal stability (t₁/₂ ≈ 1.2 min in mouse liver microsomes), consistent with the inherent chemical reactivity of the warhead . In contrast, QL47R, lacking the reactive electrophile, is expected to display improved chemical stability, as reflected in vendor-reported purity of 99.94% and long‑term storage stability at −80°C for 6 months in solvent .

Structure-Activity Relationship Covalent Warhead Acrylamide Isosteric Replacement Chemical Stability

Validated Application Scenarios for QL47R as a Negative Control in QL47-Based Research Programs


Covalent BTK Target Engagement Studies in B‑Cell Lymphoma Models

When investigating QL47's covalent mechanism of BTK inhibition, QL47R serves as the indispensable negative control to confirm that observed phenotypes (kinase inhibition, antiproliferation, apoptosis) are mediated by covalent modification of Cys481 rather than non‑covalent scaffold interactions. In Ramos and U2932 B‑cell lymphoma lines, QL47R at concentrations up to 10 μM shows no antiproliferative activity (GI50 >10 μM), whereas QL47 achieves GI50 values of 370 nM and 200 nM, respectively [1]. Paired use of QL47 and QL47R, together with the BTK C481S mutant, constitutes the gold‑standard experimental design for establishing covalent target engagement, as originally demonstrated in the discovery paper for QL47 [1].

Host‑Targeted Antiviral Mechanism Dissection for Dengue and Emerging RNA Viruses

QL47R is the validated negative control for dissecting the host‑targeted antiviral mechanism of QL47 against dengue virus (DENV1–4), Zika virus, West Nile virus, hepatitis C virus, and poliovirus. QL47R lacks antiviral activity at concentrations more than 20‑fold higher than QL47's IC90 (0.343 μM) against DENV2 in Huh7 cells [2][3]. This large window of inactivity confirms that QL47's broad‑spectrum antiviral effect is mechanistically dependent on covalent modification of one or more host targets and cannot be attributed to non‑specific cytotoxicity or off‑target pharmacology of the quinoline scaffold. QL47R is therefore essential for any publication or patent filing seeking to establish a covalent host‑target mechanism for QL47‑related antiviral compounds.

BTK Degradation and Non‑Kinase Scaffolding Function Studies

QL47 uniquely induces proteasome‑mediated degradation of BTK protein at low micromolar concentrations (~50% degradation at 1 μM), a phenotype not observed with QL47R or with the C481S BTK mutant [1]. This makes QL47R the critical negative control for experiments designed to distinguish between BTK's kinase‑dependent signaling functions and its kinase‑independent scaffolding roles in B‑cell receptor signaling. Studies employing QL47/QL47R pairs alongside catalytic‑dead BTK mutants (C481S) can dissect whether phenotypes arise from loss of BTK catalytic activity or from depletion of the BTK protein itself.

SAR and Medicinal Chemistry Campaigns Targeting the QL47 Chemotype

In structure–activity relationship (SAR) campaigns aimed at improving the pharmacokinetic properties of the QL47 scaffold — such as the derivation of YKL‑04‑085, a kinase‑devoid analog with improved pharmacokinetics — QL47R serves as the benchmark inactive control that defines the lower boundary of the activity scale [4]. Its complete lack of BTK inhibition (IC50 >10 μM), antiproliferative activity (GI50 >10 μM), antiviral activity (no inhibition at up to 29× IC90), and BTK degradation confirms that any measurable activity in new analogs derives from specific target engagement rather than scaffold‑based non‑specific effects. QL47R is therefore essential for normalizing high‑throughput screening data and establishing SAR trends across the QL47 chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for QL47R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.